![molecular formula C26H26O4 B12682311 4-[(4-Propylphenoxy)carbonyl]phenyl 4-propylbenzoate CAS No. 82350-07-0](/img/structure/B12682311.png)
4-[(4-Propylphenoxy)carbonyl]phenyl 4-propylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Propylphenoxy)carbonyl]phenyl 4-propylbenzoate is a chemical compound with the molecular formula C26H26O4 and a molecular weight of 402.48224 g/mol . This compound is characterized by its unique structure, which includes a propylphenoxy group and a propylbenzoate group. It is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Propylphenoxy)carbonyl]phenyl 4-propylbenzoate typically involves the esterification of 4-propylbenzoic acid with 4-[(4-propylphenoxy)carbonyl]phenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-Propylphenoxy)carbonyl]phenyl 4-propylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the ester or phenoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted esters or phenols.
Applications De Recherche Scientifique
4-[(4-Propylphenoxy)carbonyl]phenyl 4-propylbenzoate is utilized in several scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: In studies related to enzyme-substrate interactions and as a potential inhibitor of specific enzymes.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-[(4-Propylphenoxy)carbonyl]phenyl 4-propylbenzoate involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and reducing its catalytic efficiency. The pathways involved may include signal transduction pathways that regulate cellular processes such as inflammation or pain perception .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(4-Methylphenoxy)carbonyl]phenyl 4-methylbenzoate
- 4-[(4-Ethylphenoxy)carbonyl]phenyl 4-ethylbenzoate
- 4-[(4-Butylphenoxy)carbonyl]phenyl 4-butylbenzoate
Uniqueness
4-[(4-Propylphenoxy)carbonyl]phenyl 4-propylbenzoate is unique due to its specific propyl groups, which confer distinct chemical and physical properties. These properties can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
82350-07-0 |
|---|---|
Formule moléculaire |
C26H26O4 |
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
[4-(4-propylphenoxy)carbonylphenyl] 4-propylbenzoate |
InChI |
InChI=1S/C26H26O4/c1-3-5-19-7-11-21(12-8-19)25(27)30-24-17-13-22(14-18-24)26(28)29-23-15-9-20(6-4-2)10-16-23/h7-18H,3-6H2,1-2H3 |
Clé InChI |
OLSLCYYEGDARJR-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


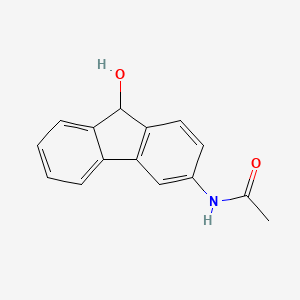
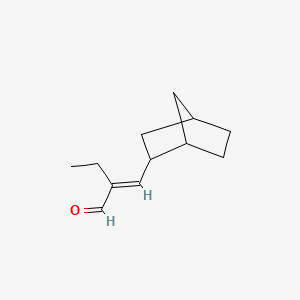
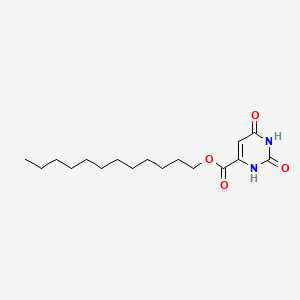
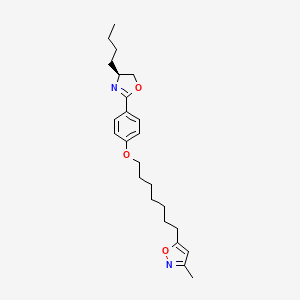
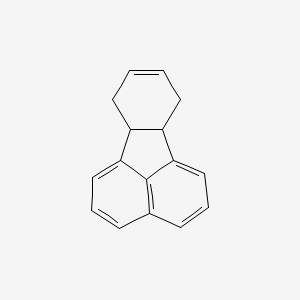
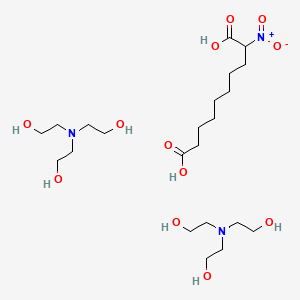
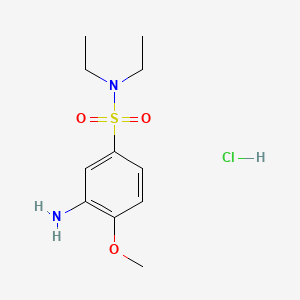
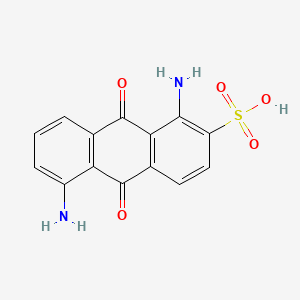
![N-[2-(6-Methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-(phenylmethyl)acetamide](/img/structure/B12682283.png)
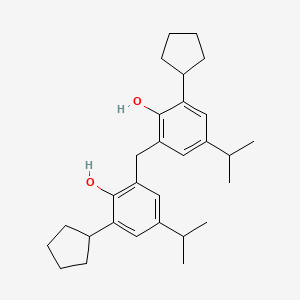
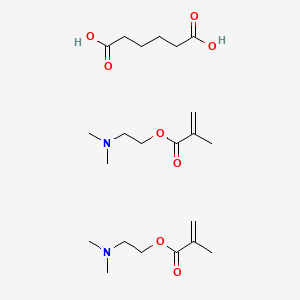
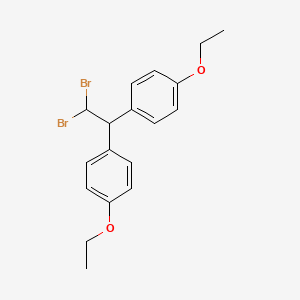
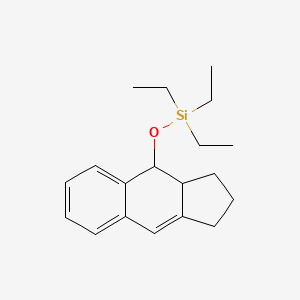
![1,1'-[(Dimethylpropane-1,3-diyl)bis(oxy)]bis(2,3-epoxypropane)](/img/structure/B12682301.png)
